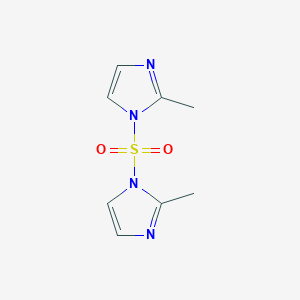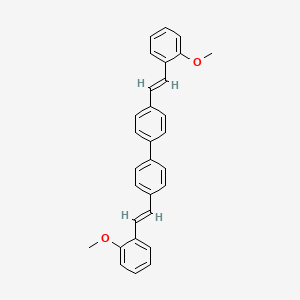![molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-on CAS No. 426219-43-4](/img/structure/B1352740.png)
5,6-Dihydropyrrolo[1,2-c]imidazol-7-on
Übersicht
Beschreibung
“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a chemical compound with the CAS Number: 426219-43-4 . It has a molecular weight of 122.13 and its IUPAC name is 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one . The compound is a yellow solid .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]imidazoles, which includes “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one”, has been studied extensively . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring . For example, a new efficient method for the construction of functionalized 2H-pyrrolo[1,2-a]imidazol-7-ones was implemented via a cascade reaction involving oxidative dimerization, ring opening, substitution, addition, and allyl oxidation .
Molecular Structure Analysis
The molecular formula of “5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is C6H6N2O . The InChI Code is 1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 .
Physical And Chemical Properties Analysis
“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a yellow solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.5±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.9±19.3 °C .
Wissenschaftliche Forschungsanwendungen
Syntheseverfahren
Die Synthese von Dihydropyrrolo[1,2-a]imidazolen, zu denen auch „5,6-Dihydropyrrolo[1,2-c]imidazol-7-on“ gehört, umfasst verschiedene Verfahren. Ein solches Verfahren beinhaltet die Silylierung von 4-Hydroxypyrrolidin-2-on, die Umwandlung des erhaltenen Derivats in ein cyclisches Imidat, dessen anschließende Aminierung mit Aminoacetal und die Cyclisierung des resultierenden Amidins .
Biologische Aktivität
Dihydropyrrolo[1,2-a]imidazole weisen ein breites Spektrum an biologischer Aktivität auf. Sie sind wertvolle Synthesebausteine im Bereich der medizinischen Chemie .
Nootrope Medikamente
Unter den Dihydropyrrolo[1,2-a]imidazolen wurde Dimiracetam entdeckt, ein Nootropikum der Racetam-Familie . Nootrope Medikamente sind Substanzen, die die kognitive Funktion verbessern, und Dimiracetam ist ein solches Beispiel in dieser Klasse von Verbindungen.
Partieller Agonist des α1A-Adrenozeptors
Eine weitere Anwendung von Dihydropyrrolo[1,2-a]imidazolen ist ihre Verwendung als partielle Agonisten des α1A-Adrenozeptors. Diese Verbindungen weisen eine gute Selektivität für die Rezeptorsubtypen α1B, α1D und α2A auf .
Inhibitoren der c-Jun-N-terminalen Kinase 3 (JNK3)
1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazol-5(1H)-carboxamid-Derivate wurden als selektive Inhibitoren der c-Jun-N-terminalen Kinase 3 (JNK3) konzipiert und synthetisiert, einem Ziel für die Behandlung neurodegenerativer Erkrankungen .
Behandlung der Alzheimer-Krankheit
Die c-Jun N-terminale Kinase (JNK), auch als stressaktivierte Proteinkinase bezeichnet, ist eine Proteinkinase, die zur Familie der mitogenaktivierten Proteinkinasen (MAPK) gehört. JNK3, das stark an der Bildung von Amyloid-β-Protein und neurofibrillären Tangles (NFT) beteiligt ist, ist ein Ziel für die Behandlung der Alzheimer-Krankheit .
Eigenschaften
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKVFNNQUZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457493 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-43-4 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



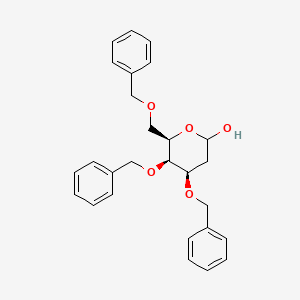

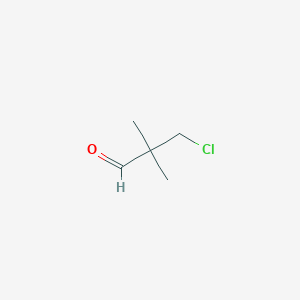

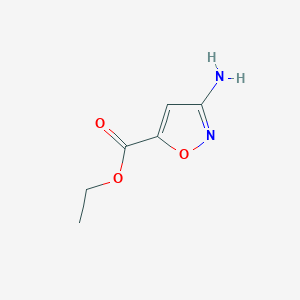

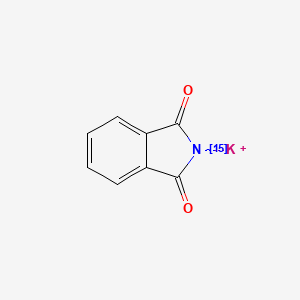
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
